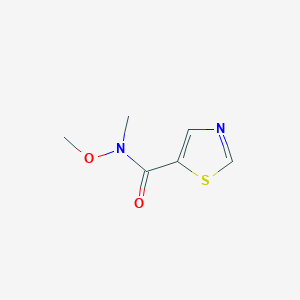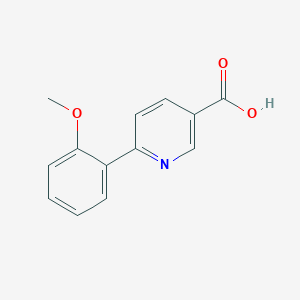
6-(2-Methoxyphenyl)nicotinic acid
Descripción general
Descripción
6-(2-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a methoxy group attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety. The presence of the methoxy group can influence the chemical and biological properties of the compound, making it of interest in various fields of research.
Aplicaciones Científicas De Investigación
6-(2-Methoxyphenyl)nicotinic acid has several applications in scientific research:
Safety and Hazards
Direcciones Futuras
6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Mecanismo De Acción
Target of Action
The primary targets of 6-(2-Methoxyphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and tested against various microbes, showing potential antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets, leading to antimicrobial action .
Biochemical Pathways
This disruption could lead to the inhibition of bacterial growth and survival .
Pharmacokinetics
These properties can impact the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival . This makes it a potential candidate for the development of new antimicrobial drugs .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-(2-Methoxyphenyl)nicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid is known to participate in various biochemical reactions, particularly those related to energy metabolism . It serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are involved in numerous metabolic reactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives are known to influence cell function in various ways. For instance, nicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism . It is a potent lipid-modifying agent and can affect levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on nicotinic acid suggest that its effects can change over time. For instance, nicotinic acid can have both immediate and long-term effects on lipid levels .
Metabolic Pathways
Nicotinic acid is involved in several metabolic pathways, including those related to the synthesis of NAD and NADP .
Transport and Distribution
Research on nicotinic acid suggests that it is transported into liver cells via a specific carrier-mediated system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)nicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored, such as the use of eco-friendly oxidizing agents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(2-Hydroxyphenyl)nicotinic acid.
Reduction: 6-(2-Methoxyphenyl)nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid:
Nicotinamide: An amide derivative of nicotinic acid with similar biological activities but different pharmacokinetic properties.
Methyl nicotinate: A methyl ester of nicotinic acid used in topical formulations for its vasodilatory effects.
Uniqueness
6-(2-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNEFWCGJKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647024 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-03-6 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604317.png)


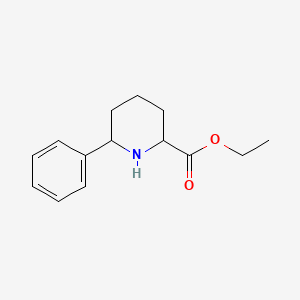

![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)

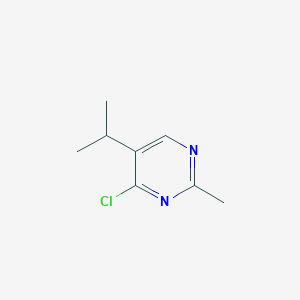

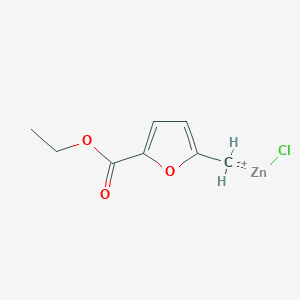
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)


